molecular formula C20H17N3OS B2990062 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide CAS No. 893969-44-3

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide

Cat. No. B2990062
CAS RN: 893969-44-3
M. Wt: 347.44
InChI Key: ZAPBCLLYBUFSAG-UHFFFAOYSA-N
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Description

“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide” is a compound that exhibits antidiabetic, anti-inflammatory, and antitumor activities . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The imidazo[2,1-b]thiazole fragment is almost planar . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Anticancer Activity

Research has highlighted the synthesis and evaluation of compounds with the imidazo[2,1-b]thiazol moiety for their anticancer potential. For instance, certain hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole have shown significant cytotoxicity against ovarian cancer cell lines (N. Terzioğlu & A. Gürsoy, 2003). Moreover, new benzimidazoles with thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety have demonstrated inhibitory activities against Aurora A kinase and KSP, marking them as promising anticancer agents (Amira S. Abd El‐All et al., 2015).

Antimicrobial and Anti-inflammatory Activities

Studies on imidazothiazole derivatives have also explored their antimicrobial and anti-inflammatory potentials. For example, novel imidazothiazole sulfides and sulfones have been tested for anthelmintic and anti-inflammatory activities, displaying promising results (Nitinkumar S. Shetty et al., 2010). Similarly, certain 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety have exhibited significant antimicrobial activities (N. Güzeldemirci & O. Küçükbasmacı, 2010).

Corrosion Inhibition

While not directly related to pharmacological applications, thiazole derivatives, including those related to the chemical structure of interest, have been investigated for their corrosion inhibition properties, demonstrating their versatility in scientific research (M. Quraishi & H. Sharma, 2005).

properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-6-7-16(10-14(13)2)19(24)21-17-5-3-4-15(11-17)18-12-23-8-9-25-20(23)22-18/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPBCLLYBUFSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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